N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O4/c1-9-7-12(21-22(9)2)14-19-20-17(27-14)18-13(24)8-23-15(25)10-5-3-4-6-11(10)16(23)26/h3-7H,8H2,1-2H3,(H,18,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVTZVKCZAVMNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
Research has indicated that this compound exhibits promising anticancer activities. Studies have shown that derivatives of pyrazole and oxadiazole compounds can inhibit the proliferation of cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest in various cancer cell lines. For instance, compounds similar to N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide have been reported to affect signaling pathways crucial for tumor growth and metastasis.
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This could make it a candidate for treating various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Antimicrobial Effects
Preliminary studies suggest that this compound possesses antimicrobial properties against a range of pathogens. Its effectiveness against both gram-positive and gram-negative bacteria suggests potential applications in developing new antibiotics or antiseptics.
Agricultural Applications
Pesticidal Activity
This compound has been evaluated for its pesticidal properties. Compounds with similar structures have shown effectiveness in controlling pests and diseases in crops. The mechanism often involves disrupting the nervous system of insects or inhibiting fungal growth.
Herbicidal Properties
Research into the herbicidal effects of this compound indicates potential use in weed management. It may inhibit the growth of specific weed species without adversely affecting crop yields. This selective action can be beneficial for sustainable agricultural practices.
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and evaluated their anticancer activity against human breast cancer cells (MCF7). The results indicated that certain derivatives significantly reduced cell viability through apoptosis induction.
Case Study 2: Agricultural Application
A field trial conducted by agricultural scientists assessed the herbicidal efficacy of the compound on common weed species in maize crops. The study demonstrated a notable reduction in weed biomass while maintaining crop health, suggesting its potential as an eco-friendly herbicide.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with 1,3,4-Oxadiazole and Pyrazole Moieties
Compound A : N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides ()
- Structure : Replaces the phthalimide group with an indole ring and introduces a sulfanyl (-S-) linker.
- Key Differences: The indole moiety provides hydrogen-bonding via the NH group, unlike the non-polar phthalimide. The sulfanyl linker may reduce metabolic stability compared to the acetamide bridge in the target compound.
- Synthesis : Synthesized via cyclization of thiosemicarbazides, characterized by EIMS (m/z 189 for [M]+) .
Compound B : N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()
- Structure : Shares the 1,5-dimethylpyrazole and acetamide groups but lacks the oxadiazole and phthalimide units.
- Key Differences: The dihydro-pyrazole-3-one ring introduces keto-enol tautomerism, absent in the target compound.
Analogues with Isoindole or Carbothioamide Modifications
Compound C : Pyrazole-1-carbothioamides ()
- Structure : Replaces oxadiazole with isoxazole and acetamide with carbothioamide (-NHCSSH).
- Key Differences :
Physicochemical and Functional Comparisons
*LogP values are estimated based on substituent contributions.
Preparation Methods
Pyrazole Ring Formation
The 1,5-dimethyl-1H-pyrazole-3-carboxylic acid serves as the starting material. Ethyl esterification via refluxing with ethanol and catalytic sulfuric acid produces the ethyl ester, which is subsequently converted to the hydrazide using hydrazine hydrate in ethanol.
Reaction Conditions :
Oxadiazole Cyclization
The hydrazide undergoes cyclization with cyanogen bromide (BrCN) in the presence of triethylamine to form the 1,3,4-oxadiazole ring. Alternative methods employ carbon disulfide and iodine for oxidative cyclization.
Optimized Protocol :
-
Reagents : Hydrazide (1 eq), BrCN (1.2 eq), Et3N (2 eq).
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Conditions : Dichloromethane, 0°C to room temperature, 12 hours.
Synthesis of Intermediate B: 2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic Acid
Isoindole-1,3-dione Preparation
Phthalic anhydride reacts with 2-aminoethanol in acetic acid under reflux to form 2-(hydroxymethyl)isoindole-1,3-dione. Oxidation with Jones reagent (CrO3/H2SO4) yields the carboxylic acid derivative.
Critical Parameters :
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Temperature : 110°C for 8 hours.
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Yield : 80–85% after recrystallization (ethanol/water).
Activation of Carboxylic Acid
The carboxylic acid is activated using thionyl chloride (SOCl2) to form the acyl chloride, which is stabilized in anhydrous tetrahydrofuran (THF).
Amide Coupling and Final Product Formation
Coupling Strategies
The acyl chloride (Intermediate B) reacts with Intermediate A under Schotten-Baumann conditions or using coupling agents such as HATU or EDCl/HOBt.
Optimized Procedure :
Reaction Monitoring and Purification
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TLC : Rf = 0.45 (ethyl acetate/hexane 1:1).
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HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) reduces reaction times for hydrazide formation and cyclization steps, improving yields by 10–15% compared to conventional methods.
Solid-Phase Synthesis
Immobilization of the pyrazole hydrazide on Wang resin enables iterative coupling and cyclization, though yields remain moderate (50–60%).
Spectroscopic Characterization and Validation
1H^1H1H NMR Analysis
Mass Spectrometry
Challenges and Optimization Opportunities
Solubility Issues
The oxadiazole intermediate exhibits limited solubility in polar solvents. Switching to dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) improves reaction homogeneity.
Byproduct Formation
Over-alkylation during pyrazole synthesis is mitigated by using controlled stoichiometry of methylating agents (e.g., methyl iodide).
Industrial-Scale Considerations
Cost-Effective Reagents
Replacing BrCN with ammonium persulfate in oxadiazole cyclization reduces toxicity and cost.
Green Chemistry Approaches
Aqueous micellar catalysis (e.g., using TPGS-750-M) enhances reaction sustainability without compromising yield.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : The synthesis involves coupling 1,3,4-oxadiazole-2-thiol derivatives with chloroacetamide intermediates under mild basic conditions. For example, using K₂CO₃ in dimethylformamide (DMF) at room temperature facilitates nucleophilic substitution (). To enhance purity, column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended. Reaction monitoring via TLC or HPLC ensures intermediate stability. Adjusting stoichiometry (e.g., 1.1 mmol RCH₂Cl per 1 mmol oxadiazole) minimizes side products like unreacted thiols .
Q. What spectroscopic techniques are critical for confirming the compound’s structure?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include pyrazole methyl protons (~δ 2.3–2.5 ppm) and isoindole dioxo carbonyl carbons (~δ 165–170 ppm).
- EIMS (Electron Ionization Mass Spectrometry) : Look for molecular ion peaks (e.g., m/z 395.148 for related analogs) and fragmentation patterns consistent with oxadiazole cleavage ().
- IR Spectroscopy : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Store samples at 40°C, 60°C, and 80°C for 4 weeks; monitor degradation via HPLC.
- Photostability : Expose to UV light (ICH Q1B guidelines) and track changes in absorbance.
- Humidity Sensitivity : Test at 75% RH; detect hydrolysis of the acetamide or oxadiazole moieties using LC-MS .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., kinases or enzymes). Focus on the isoindole dioxo group’s hydrogen-bonding potential.
- DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization ().
- MD Simulations : Simulate solvation dynamics in DMSO/water mixtures to predict solubility .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Reproducibility : Validate assays in triplicate using standardized protocols (e.g., MTT for cytotoxicity).
- Structural Analog Comparison : Compare IC₅₀ values of derivatives (e.g., replacing the pyrazole methyl with ethyl) to isolate substituent effects ().
- Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies, adjusting for variables like cell line heterogeneity .
Q. How can reaction engineering improve scalability for multi-step syntheses?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclization of oxadiazoles) to enhance heat dissipation and reduce batch variability.
- Membrane Separation : Use nanofiltration membranes (MWCO ~300 Da) to purify intermediates, reducing solvent waste ().
- Process Analytical Technology (PAT) : Integrate in-line FTIR for real-time monitoring of reaction progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
